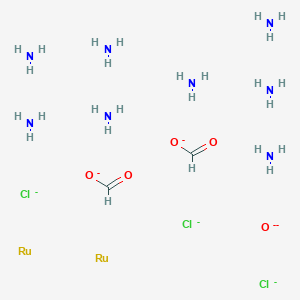
(mu-Oxo)bis(formatotetraammineruthenium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(mu-Oxo)bis(formatotetraammineruthenium) is a synthetic compound with the chemical identifier EVT-1203778. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its stability and reactivity under specific conditions, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (mu-Oxo)bis(formatotetraammineruthenium) involves a multi-step process that includes the formation of intermediate compounds. The initial step typically involves the reaction of a primary amine with a suitable aldehyde or ketone to form an imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve cyclization reactions, functional group modifications, and purification processes to obtain the final product.
Industrial Production Methods
Industrial production of (mu-Oxo)bis(formatotetraammineruthenium) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common techniques include solvent extraction, crystallization, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(mu-Oxo)bis(formatotetraammineruthenium) undergoes various chemical reactions, including:
Oxidation: (mu-Oxo)bis(formatotetraammineruthenium) can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride to convert (mu-Oxo)bis(formatotetraammineruthenium) into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (mu-Oxo)bis(formatotetraammineruthenium), where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of (mu-Oxo)bis(formatotetraammineruthenium).
Aplicaciones Científicas De Investigación
(mu-Oxo)bis(formatotetraammineruthenium) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (mu-Oxo)bis(formatotetraammineruthenium) involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but common mechanisms include binding to active sites of enzymes, altering receptor activity, and modulating signal transduction pathways.
Propiedades
Número CAS |
133399-54-9 |
|---|---|
Fórmula molecular |
C2H26Cl3N8O5Ru2-7 |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
Clave InChI |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
SMILES canónico |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Sinónimos |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















